5,5-Dicyclopropyl-1,3-oxazolidin-2-one
Overview
Description
5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound with the chemical formula C10H15NO2. It is a member of the oxazolidinone class, which is known for its unique chemical structure and significant biological activities . This compound is characterized by the presence of two cyclopropyl groups attached to the oxazolidinone ring, making it a distinctive molecule in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazolidin-2-ones, including 5,5-Dicyclopropyl-1,3-oxazolidin-2-one, can be achieved through various methods . One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . This method is efficient and versatile, allowing for the gram-scale preparation of oxazolidinones .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dicyclopropyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the oxazolidinone ring, which is a popular heterocycle framework in synthetic organic chemistry .
Common Reagents and Conditions: Common reagents used in the reactions of oxazolidinones include hypervalent iodine compounds, sodium hydride, and triazabicyclodecene . The conditions for these reactions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction .
Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which are valuable intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
5,5-Dicyclopropyl-1,3-oxazolidin-2-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, making them valuable in the development of new antibiotics . Additionally, this compound is used in the synthesis of various pharmaceuticals and as a key intermediate in organic synthesis .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,5-Dicyclopropyl-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure but differ in their substituents and specific biological activities .
Uniqueness: What sets this compound apart from other oxazolidinones is the presence of two cyclopropyl groups attached to the oxazolidinone ring. This unique structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-8-10-5-9(12-8,6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYHYQZQAWFWMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNC(=O)O2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305789 | |
Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35200-91-0 | |
Record name | NSC171678 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dicyclopropyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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